propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate
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Overview
Description
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound with a unique structure that includes trifluoromethyl, hydroxy, and sulfonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted organic molecules and sulfonylamino derivatives. Examples include:
- 4,4,4-trifluoro-N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-{[(methyl(4-methylphenyl)sulfonyl]amino}methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]butanamide .
Uniqueness
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO6S/c1-11(2)30-19(27)17(18(26)20(21,22)23)15-10-13(6-9-16(15)25)24-31(28,29)14-7-4-12(3)5-8-14/h4-11,17,24-25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQYMGRWZPKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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